molecular formula C13H17N5O5S B598324 Desulfated Aztreonam CAS No. 102579-59-9

Desulfated Aztreonam

Cat. No.: B598324
CAS No.: 102579-59-9
M. Wt: 355.369
InChI Key: XSBOMZYBOQIGCO-VQSOLXJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desulfated Aztreonam is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desulfated Aztreonam typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole ring, and the attachment of the amino and carboxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the desired compound through a series of enzymatic reactions. The final product is then purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Desulfated Aztreonam can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Desulfated Aztreonam is used as a model compound to study the reactivity and stability of beta-lactam antibiotics. Researchers investigate its interactions with various chemical reagents and its behavior under different environmental conditions.

Biology

In biology, this compound is studied for its antibacterial properties. Researchers explore its mechanism of action against different bacterial strains and its potential to overcome antibiotic resistance.

Medicine

In medicine, this compound is used in the development of new antibiotics. Clinical trials are conducted to evaluate its efficacy and safety in treating bacterial infections.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals. Its synthesis and purification processes are optimized to ensure high-quality products for medical use.

Mechanism of Action

The mechanism of action of Desulfated Aztreonam involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.

    Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.

    Carbapenem: A highly potent beta-lactam antibiotic used for severe infections.

Uniqueness

Desulfated Aztreonam is unique due to its specific chemical structure, which provides it with distinct antibacterial properties. Its ability to overcome certain types of antibiotic resistance makes it a valuable compound in the development of new antibiotics.

Biological Activity

Desulfated aztreonam is a modified form of aztreonam, a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against resistant strains, and potential therapeutic applications.

Overview of Aztreonam

Aztreonam is notable for its selective activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. However, its effectiveness is often compromised by the emergence of multidrug-resistant (MDR) strains. The modification to this compound aims to enhance its antibacterial properties and overcome resistance mechanisms.

This compound retains the core structure of aztreonam, which allows it to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition leads to cell lysis and death in susceptible bacteria. The desulfation process may alter the compound's pharmacokinetic properties, potentially enhancing its penetration into bacterial cells or modifying its interaction with resistance mechanisms.

Efficacy Against Multidrug-Resistant Strains

Recent studies have shown that this compound exhibits improved efficacy against MDR strains compared to its parent compound. For instance:

  • In vitro Studies : this compound demonstrated significant activity against cephalosporinase-producing Pseudomonas aeruginosa and carbapenemase-producing Acinetobacter baumannii, which are critical pathogens on the WHO's list of MDR threats .
  • Combination Therapy : When used in combination with β-lactamase inhibitors like avibactam, this compound showed synergistic effects, restoring susceptibility in resistant strains. In a study involving clinical isolates, the combination therapy resulted in a 41.7% cure rate for infections caused by MBL-producing Gram-negative bacteria .

Case Studies

  • Clinical Isolate Study : A study examined the effects of this compound on clinical isolates of Stenotrophomonas maltophilia. The results indicated that this compound could restore susceptibility in previously resistant strains when combined with other antibiotics .
  • Synergistic Effects : Research highlighted the synergistic activity between this compound and ceftazidime/avibactam against 43 aztreonam-resistant isolates. The combination therapy showed a 100% synergistic effect, significantly reducing the minimum inhibitory concentration (MIC) of this compound .

Table 1: Comparative Efficacy of this compound Against Resistant Strains

Bacterial StrainResistance MechanismEfficacy of this compoundReference
Pseudomonas aeruginosaCephalosporinase productionHigh
Acinetobacter baumanniiCarbapenemase productionModerate
Stenotrophomonas maltophiliaβ-lactamase productionRestored susceptibility

Research Findings

Research indicates that modifications such as desulfation can enhance the antibacterial spectrum and potency of aztreonam. Studies have shown that:

  • Structural Modifications : Alterations to the side chains can significantly improve activity against MDR strains while maintaining low toxicity profiles .
  • Pharmacokinetics : Enhanced absorption and distribution characteristics have been observed with modified compounds, suggesting better bioavailability compared to standard aztreonam formulations .

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing desulfated aztreonam?

Answer:
The synthesis involves sequential steps: (1) desulfation of aztreonam to remove sulfate groups, and (2) open-ring modification to alter the β-lactam structure. Critical conditions include using specific catalysts (e.g., palladium-based agents) and reagents (e.g., trifluoroacetic acid for acid hydrolysis) to preserve stereochemistry and avoid degradation. Reaction optimization focuses on pH control (neutral to slightly acidic) and temperature (25–40°C) to maximize yield . Industrial protocols often employ scalable methods like continuous-flow reactors for reproducibility .

Q. How can researchers validate the structural integrity of this compound compared to its parent compound?

Answer:
Use multi-modal characterization :

  • NMR spectroscopy (1H/13C) to confirm the absence of sulfate groups (loss of ~3.5 ppm sulfation signals) and open-ring conformation shifts .
  • Mass spectrometry (MS) to verify molecular weight (C13H19N5O6S, 373.39 g/mol) and fragmentation patterns .
  • X-ray crystallography to compare lattice parameters with aztreonam’s closed β-lactam ring .
    Contrast with pharmacopeial standards (e.g., USP/EP) for purity thresholds (>98%) .

Q. What methodological approaches are used to assess this compound’s efficacy in combination therapies against multidrug-resistant pathogens?

Answer:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Simulate humanized dosing regimens (e.g., 6 g/day aztreonam + β-lactamase inhibitors) using hollow-fiber infection models (HFIM) to quantify bacterial kill curves and resistance suppression .
  • Time-kill assays : Test synergy with ceftazidime/avibactam by measuring log10 CFU reductions over 24–72 hours against MBL-producing Pseudomonas aeruginosa .
  • Genomic analysis : Identify resistance markers (e.g., blaNDM-1) pre/post-exposure via whole-genome sequencing .

Q. How should researchers address contradictions in reported bacterial susceptibility to this compound?

Answer:

  • Standardize testing protocols : Use CLSI/EUCAST guidelines for MIC determination, controlling variables like inoculum size and growth medium .
  • Contextualize data : Compare clinical isolates (e.g., hospital-acquired vs. community strains) and regional resistance patterns. For example, E. coli sensitivity varies from 0% (clinical) to 100% (bovine fecal isolates) due to β-lactamase prevalence .
  • Meta-analysis : Apply statistical tools (e.g., Kruskal-Wallis test) to reconcile disparities in datasets, as seen in activity variance across sulfated analogs (p < 0.0001) .

Q. What experimental designs are optimal for evaluating this compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to stressors (pH 1–12, 40–80°C, UV light) and monitor degradation via HPLC-UV. Aztreonam derivatives typically show instability in alkaline conditions .
  • Serum stability assays : Incubate with human serum (37°C, 24h) and quantify residual compound using LC-MS/MS. Desulfation increases susceptibility to esterase hydrolysis .
  • Polymorphic analysis : Use DSC and PXRD to detect hydrate/anhydrate transitions, which impact solubility and bioavailability .

Q. How can researchers model the clinical impact of this compound stewardship interventions?

Answer:

  • Interrupted time-series analysis : Compare pre/post-intervention consumption (DDD/1000 patient-days) and resistance rates, adjusting for confounders (e.g., ICU admissions, β-lactam allergies) .
  • Monte Carlo simulations : Predict outcomes of restrictive (e.g., prior authorization) vs. enabling (e.g., guideline education) interventions on aztreonam utilization .
  • Cost-effectiveness models : Integrate resistance suppression data with treatment costs (e.g., $USD per QALY gained) .

Q. What strategies enhance the reproducibility of this compound’s bioactivity in in vitro assays?

Answer:

  • Quality control (QC) standards : Use SynZeal-certified reference materials (≥95% purity) for assay calibration .
  • Matrix normalization : Account for lot-to-lot variability in growth media (e.g., cation-adjusted Mueller-Hinton broth) by spiking internal controls .
  • Blinded triplicate testing : Validate results across independent labs to minimize bias, as demonstrated in HFIM studies .

Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOMZYBOQIGCO-VQSOLXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-59-9
Record name Desulfated aztreonam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESULFATED AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8661C1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.